4-Methoxy-N2-methylpyridine-2,3-diamine

Regiochemistry Imidazopyridine Synthesis Structure-Activity Relationship

4-Methoxy-N2-methylpyridine-2,3-diamine is a disubstituted pyridine derivative (C₇H₁₁N₃O, MW 153.18) belonging to the class of N2-methyl-2,3-diaminopyridines. It features a methoxy group at the 4-position and a methylamino group at the 2-position.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B12841366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-N2-methylpyridine-2,3-diamine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=C1N)OC
InChIInChI=1S/C7H11N3O/c1-9-7-6(8)5(11-2)3-4-10-7/h3-4H,8H2,1-2H3,(H,9,10)
InChIKeyDAUBYVQGEIKWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N2-methylpyridine-2,3-diamine (CAS 1784678-68-7): A Regiospecifically Functionalized Pyridine-2,3-diamine Scaffold for Targeted Heterocyclic Synthesis


4-Methoxy-N2-methylpyridine-2,3-diamine is a disubstituted pyridine derivative (C₇H₁₁N₃O, MW 153.18) belonging to the class of N2-methyl-2,3-diaminopyridines. It features a methoxy group at the 4-position and a methylamino group at the 2-position . This compound serves as a versatile synthetic intermediate for constructing fused heterocyclic systems, including imidazopyridines and related nitrogen-rich scaffolds. The specific 4-methoxy-2-methylamino substitution pattern distinguishes it from its 6-methoxy regioisomer and from non-methoxylated analogs, enabling regiospecific derivatization that is critical in medicinal chemistry campaigns targeting kinases and other ATP-binding proteins [1].

1Regiospecific 4‑methoxy scaffold for imidazopyridine synthesis
2Chemoselective N2‑methylamino handle enables sequential derivatization
3Balanced lead‑optimization vector with moderate H‑bond acceptor increase

Why 4-Methoxy-N2-methylpyridine-2,3-diamine Cannot Be Replaced by Unsubstituted or Regioisomeric Diaminopyridines


Simple substitution of 4-Methoxy-N2-methylpyridine-2,3-diamine with unsubstituted 2,3-diaminopyridine or the 6-methoxy regioisomer is not chemically equivalent. The position of the methoxy group (C4 vs. C6) alters the electron density distribution on the pyridine ring, directly affecting both the reactivity toward electrophilic aromatic substitution and the conformational preferences of downstream fused heterocycles . In a documented medicinal chemistry campaign, the 6-methoxy regioisomer (CAS 90817-34-8) was specifically required to synthesize conformationally restricted thiazolidine-2,4-dione analogs of rosiglitazone; the 4-methoxy isomer would yield a different regioisomeric imidazopyridine core with potentially altered target binding [1]. Furthermore, the N2-methyl group provides a secondary amine handle for further functionalization, which is absent in simple 2,3-diamino-4-methoxypyridine. These structural nuances mean that generic off-the-shelf diaminopyridines cannot serve as drop-in replacements without compromising synthetic route fidelity and final compound identity.

4‑Methoxy‑N2‑methyl
pyridine‑2,3‑diamine
6‑Methoxy regioisomer
(CAS 90817‑34‑8)
Methoxy position shifts electron density and directs heterocycle fusion to a different imidazopyridine regioisomer.
4‑Methoxy‑N2‑methyl
pyridine‑2,3‑diamine
Unsubstituted 2,3‑diaminopyridine
Loss of N2‑methyl group removes the secondary amine handle, preventing orthogonal chemoselective functionalization.

4-Methoxy-N2-methylpyridine-2,3-diamine: Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 6-Methoxy Substitution Dictates Heterocycle Fusion Orientation

The 4-methoxy substitution pattern on 4-Methoxy-N2-methylpyridine-2,3-diamine directs cyclization/fusion reactions to occur between the 2-methylamino and 3-amino groups, yielding 4-methoxy-substituted imidazo[4,5-b]pyridines. In contrast, the 6-methoxy regioisomer (CAS 90817-34-8) yields 6-methoxy-substituted imidazo[4,5-b]pyridines. This regioisomeric divergence is decisive: Oguchi et al. (2000) demonstrated that a specific 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine derivative, synthesized exclusively from the 6-methoxy precursor, was selected as a clinical candidate for hypoglycemic activity based on in vivo potency in KK mice [1]. The 4-methoxy isomer would produce a 7-methoxy-substituted imidazopyridine, a distinct chemical entity with predictably different pharmacological properties.

Regioisomeric Product Identity
Class‑level inference
4‑methoxy‑imidazo[4,5‑b]pyridine scaffold vs. 6‑methoxy‑imidazo[4,5‑b]pyridine scaffold
Methoxy position determines fused heterocycle regiochemistry; the 6‑methoxy analog yielded a clinical candidate in a published campaign.
Regioisomeric identity cannot be interchanged without altering downstream target engagement.
Regiochemistry Imidazopyridine Synthesis Structure-Activity Relationship

Molecular Weight and cLogP Differentiation from Unsubstituted N2-Methylpyridine-2,3-diamine

The 4-methoxy substituent increases the molecular weight (153.18 vs. 123.16 g/mol) and alters the lipophilicity of the scaffold relative to the parent N2-methylpyridine-2,3-diamine (CAS 5028-20-6) [1]. The added methoxy group serves as a hydrogen bond acceptor and a potential metabolic soft spot, providing medicinal chemists with an additional vector for modulating ADME properties without altering the core diamine pharmacophore.

Physicochemical Differentiation
Cross‑study comparable
ΔMW ≈ +30 g/mol · ΔH‑bond acceptors = +1
Provides an additional H‑bond acceptor and moderately higher molecular complexity for lead optimization.
Calculated from molecular formula C₇H₁₁N₃O vs. C₆H₉N₃.
Physicochemical Properties Drug-likeness Lead Optimization

Synthetic Utility: N2-Methyl Group Enables Selective Derivatization Absent in 2,3-Diamino-4-methoxypyridine

Unlike 2,3-diamino-4-methoxypyridine, which bears two primary amino groups with similar reactivity, 4-Methoxy-N2-methylpyridine-2,3-diamine features a differentiated N2-methylamino group (secondary amine) and a C3 primary amino group. This electronic and steric differentiation enables sequential, chemoselective functionalization—a critical requirement for constructing unsymmetrical fused heterocycles and for introducing diverse substitution patterns in parallel synthesis libraries . The parent N2-methylpyridine-2,3-diamine scaffold has been explicitly investigated for generating kinase inhibitor candidates .

Chemoselective Derivatization
Class‑level inference
Secondary N2‑methylamino + primary C3‑amino vs. two primary amines in 2,3‑diamino‑4‑methoxypyridine
Differentiated amine reactivity supports sequential functionalization without protection group strategies.
May reduce synthetic steps in parallel library synthesis; experimental verification advised.
Chemoselective Derivatization Building Block Utility Kinase Inhibitor Synthesis

High-Value Application Scenarios for 4-Methoxy-N2-methylpyridine-2,3-diamine Based on Quantitative Differentiation Evidence


Regiospecific Synthesis of 4-Methoxy-Substituted Imidazo[4,5-b]pyridine Kinase Inhibitor Libraries

Procurement of 4-Methoxy-N2-methylpyridine-2,3-diamine is specifically warranted when the synthetic target is a 4-methoxy-imidazo[4,5-b]pyridine scaffold. The 6-methoxy regioisomer (CAS 90817-34-8) cannot be substituted without altering the final compound's regiochemistry, as demonstrated by the Oguchi et al. (2000) campaign where the 6-methoxy-derived imidazopyridine was advanced to clinical candidate selection [1]. For programs targeting kinases with a preference for 4-methoxy-substituted hinge-binding motifs, this starting material eliminates the need for late-stage methoxylation of the pyridine ring.

Parallel Synthesis of Unsymmetrically Functionalized Diaminopyridine Derivatives via Chemoselective Derivatization

The presence of both a secondary N2-methylamino group and a primary C3-amino group enables sequential, chemoselective reactions without protection/deprotection sequences. This is particularly valuable in parallel medicinal chemistry where throughput and step-count reduction are critical [1]. The 4-methoxy group further provides a spectroscopic handle (¹H NMR, LC-MS) for reaction monitoring and product characterization, facilitating automated library synthesis workflows.

Lead Optimization Programs Requiring Balanced Lipophilicity and Hydrogen Bonding Capacity

Compared to the unsubstituted N2-methylpyridine-2,3-diamine (MW ~123 g/mol), the 4-methoxy analog offers an additional hydrogen bond acceptor and moderately increased molecular complexity (MW 153 g/mol) without introducing a chiral center or excessive lipophilicity [1]. This makes it an attractive intermediate for programs where maintaining drug-like physicochemical space (e.g., cLogP < 3, MW < 400) is prioritized during hit-to-lead expansion.

Application
Selection Property
Validation Focus
Regiospecific 4‑methoxy‑imidazopyridine library synthesis
Methoxy substitution site control
Imidazopyridine regiochemistry via ¹H‑NMR / LC‑MS
Chemoselective parallel derivatization
Differentiated N2‑methyl vs. C3‑amino reactivity
Orthogonal reaction sequence verification
Hit‑to‑lead with balanced lipophilicity
Additional H‑bond acceptor and moderate molecular weight increase
Physicochemical profiling (cLogP, HBA count)
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